molecular formula C18H12Br9O6P B14732542 Phosphorous acid;2,4,6-tribromophenol CAS No. 7046-65-3

Phosphorous acid;2,4,6-tribromophenol

Cat. No.: B14732542
CAS No.: 7046-65-3
M. Wt: 1074.4 g/mol
InChI Key: UWYSTVJWOYZSFJ-UHFFFAOYSA-N
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Description

Phosphorous acid;2,4,6-tribromophenol (CAS 7046-64-2) is an organobromine compound with the molecular formula C6H6Br3O5P . It is closely related to 2,4,6-tribromophenol (TBP), a widely used industrial chemical that functions as a key intermediate in the synthesis of brominated flame retardants, such as brominated epoxy resins . Consequently, this compound is of significant interest in materials science research focused on developing and understanding flame-retardant materials. Furthermore, it serves as a precursor in studies concerning wood preservatives and fungicides, as the sodium salt of TBP is utilized for these applications . Beyond its industrial applications, research into 2,4,6-tribromophenol has revealed its ecological impact. Recent soil microcosm studies demonstrate that TBP exposure can significantly alter soil microbial community function, suppressing key enzymatic activities and reducing overall soil multifunctionality . This highlights its value in environmental toxicology studies for assessing the ecological risks of brominated phenols. The compound is also relevant in analytical and environmental chemistry, as TBP is a known metabolite and degradation product of various brominated flame retardants and has been detected in biotic and abiotic environmental samples . Researchers investigating the environmental fate and metabolism of brominated compounds will find this chemical essential. This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any other personal use. All necessary safety data sheets and handling protocols should be consulted prior to use.

Properties

CAS No.

7046-65-3

Molecular Formula

C18H12Br9O6P

Molecular Weight

1074.4 g/mol

IUPAC Name

phosphorous acid;2,4,6-tribromophenol

InChI

InChI=1S/3C6H3Br3O.H3O3P/c3*7-3-1-4(8)6(10)5(9)2-3;1-4(2)3/h3*1-2,10H;1-3H

InChI Key

UWYSTVJWOYZSFJ-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1Br)O)Br)Br.C1=C(C=C(C(=C1Br)O)Br)Br.C1=C(C=C(C(=C1Br)O)Br)Br.OP(O)O

Origin of Product

United States

Preparation Methods

Oxidative Bromination of Phenol

This method employs phenol, hydrobromic acid (HBr), and hydrogen peroxide (H$$2$$O$$2$$) in a water-ethanol solvent system. Key steps include:

  • Reaction Conditions :
    • Molar ratio: Phenol:HBr:H$$2$$O$$2$$ = 1:2.8–3.5:1.5–4.0
    • Solvent: Water or water-ethanol mixture (400–1500 mL per mole of phenol)
    • Temperature: 30–110°C
    • Reaction time: 0.5–6 hours
  • Purification :
    • Crude product is recrystallized in ethanol or ethanol-water mixtures.
    • Yields: 89–95%.

Bromate-Hydrobromic Acid Method

A newer approach uses bromate salts (e.g., NaBrO$$_3$$) and HBr in an aqueous system:

  • Procedure :
    • Phenol and NaBr are dissolved in water.
    • Bromate solution and HCl are added dropwise to generate Br$$2$$ in situ.
    • Excess Br$$2$$ is quenched with Na$$2$$SO$$3$$.
  • Advantages :
    • Avoids organic solvents.
    • Yield: 76–96% with 93–99% purity.

Synthesis of Tris(2,4,6-Tribromophenyl) Phosphite

Direct Esterification with Phosphorus Trichloride

The most common method involves reacting 2,4,6-tribromophenol with PCl$$_3$$ in the presence of a base:

  • Reaction Mechanism :
    $$
    \text{PCl}3 + 3\,\text{ArOH} \xrightarrow{\text{Base}} \text{P(OAr)}3 + 3\,\text{HCl} \quad (\text{Ar} = 2,4,6\text{-tribromophenyl})
    $$

  • Conditions :

    • Solvent : Toluene or chlorinated solvents.
    • Base : Tertiary amines (e.g., triethylamine) to neutralize HCl.
    • Temperature : 20–30°C under reduced pressure (50–90 mmHg).
    • Molar Ratio : PCl$$_3$$:TBP = 1:3.
  • Purification :

    • Distillation under vacuum (0.0987 MPa) to remove low-boiling byproducts.
    • Recrystallization in ethanol-water mixtures.

Transesterification of Trimethyl Phosphite

An alternative route uses trimethyl phosphite and TBP:
$$
\text{P(OCH}3\text{)}3 + 3\,\text{ArOH} \rightarrow \text{P(OAr)}3 + 3\,\text{CH}3\text{OH}
$$

  • Advantages :
    • Avoids handling corrosive PCl$$_3$$.
    • Methanol byproduct is easily removed via distillation.

Data Tables

Table 1: Comparison of 2,4,6-Tribromophenol Synthesis Methods

Method Yield (%) Purity (%) Key Advantages
Oxidative Bromination 89–95 >99 High yield, industrial scalability
Bromate-HBr 76–96 93–99 Solvent-free, cost-effective

Table 2: Conditions for Phosphite Ester Synthesis

Parameter Direct Esterification Transesterification
Temperature (°C) 20–30 80–120
Pressure (mmHg) 50–90 Atmospheric
Catalyst Triethylamine None
Reaction Time (h) 4.5–5.5 12–24

Key Considerations

Environmental Impact

  • Waste Management : HCl gas must be scrubbed, and brominated byproducts require specialized disposal.

Chemical Reactions Analysis

Types of Reactions: 2,4,6-Tribromophenol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

Comparison with Similar Compounds

Contradictions and Uncertainties

  • Natural vs. Anthropogenic Sources : While 2,4,6-TBP is detected in macroalgae (e.g., Ulva lactuca) as a natural product , its widespread detection in industrial effluents suggests anthropogenic dominance in contaminated regions .
  • Hydrolysis Rates : Conflicting data exist on hydrolysis kinetics, with SPARC modeling predicting slower degradation than experimental studies .

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